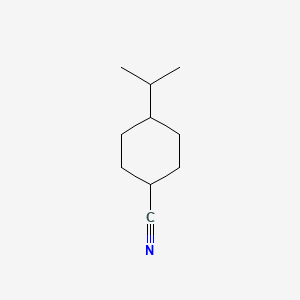

4-(Propan-2-yl)cyclohexane-1-carbonitrile

Description

Properties

IUPAC Name |

4-propan-2-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDPLWVKAZGUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propan 2 Yl Cyclohexane 1 Carbonitrile

Established Reaction Pathways

The synthesis of 4-(propan-2-yl)cyclohexane-1-carbonitrile can be approached through several well-documented reaction pathways, leveraging common starting materials and transformations in organic chemistry.

Cyclization of Precursors for Cyclohexane (B81311) Formation

The formation of the 4-isopropylcyclohexane skeleton is a critical step that can be achieved through various cyclization strategies. These methods typically involve creating the six-membered ring from acyclic precursors. While many routes to cyclohexanones exist, such as the Dieckmann condensation or Robinson annulation, a notable strategy involves the cationic cyclization of specific enyne or alkynol derivatives. organic-chemistry.org This approach uses a strong acid to promote the ring-closing reaction, forming the cyclohexanone (B45756) ring which can then be further functionalized. organic-chemistry.org Another modern approach involves a formal [5+1] cycloaddition, which combines light-driven carbene chemistry and photoredox catalysis to construct α,β-disubstituted cyclic ketones from linear starting materials. nih.gov

Nitrile Group Introduction Strategies

The introduction of the nitrile (cyano) group is a key transformation in the synthesis of the target compound. numberanalytics.comchemistrylearner.com The nitrile group is highly polar and reactive, making it a versatile intermediate for further chemical modifications. numberanalytics.com

Several methods are established for this purpose:

Nucleophilic Substitution: One of the most direct methods is the SN2 reaction of a suitable 4-isopropylcyclohexyl halide or sulfonate (e.g., tosylate) with a cyanide salt, such as sodium or potassium cyanide. openstax.org This reaction proceeds with an inversion of stereochemistry at the reaction center.

Dehydration of Amides: Primary amides can be dehydrated to form nitriles. openstax.org In this context, 4-(propan-2-yl)cyclohexane-1-carboxamide could be treated with a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the desired nitrile. openstax.org

From Aldehydes (via Oximes): The corresponding aldehyde, 4-(propan-2-yl)cyclohexane-1-carbaldehyde, can be converted to an aldoxime, which is then dehydrated to the nitrile.

| Method | Precursor | Reagents | Key Feature |

| Nucleophilic Substitution | 4-isopropylcyclohexyl-X (X=Br, I, OTs) | NaCN or KCN | Direct introduction of -CN group |

| Amide Dehydration | 4-isopropylcyclohexane-1-carboxamide | SOCl₂, POCl₃ | Utilizes a carboxylic acid derivative |

| Aldoxime Dehydration | 4-isopropylcyclohexane-1-carbaldehyde | Acetic anhydride, etc. | Two-step process from the aldehyde |

Conversion from Cyclohexanone Derivatives

A highly effective and common pathway to this compound starts from the corresponding ketone, 4-isopropylcyclohexanone (B42220). nih.govthegoodscentscompany.comnist.gov This ketone is an important intermediate that can be synthesized through various means, including the oxidation of 4-isopropylcyclohexanol (B103256). google.com

The conversion from the ketone typically proceeds via a cyanohydrin intermediate:

Cyanohydrin Formation: 4-isopropylcyclohexanone reacts with a source of hydrogen cyanide (HCN), often generated in situ from an alkali metal cyanide (like NaCN or KCN) and an acid, to form 4-hydroxy-4-(propan-2-yl)cyclohexane-1-carbonitrile (a cyanohydrin). wikipedia.org This reaction involves the nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon. openstax.org

Reduction of the Hydroxyl Group: The hydroxyl group of the cyanohydrin is subsequently removed. This can be achieved through a two-step process involving dehydration to an unsaturated nitrile, followed by catalytic hydrogenation, or through direct reductive deoxygenation methods.

This pathway is advantageous as 4-isopropylcyclohexanone is a readily accessible starting material. nih.govchemspider.com

Reductive Methods for Cyclohexane Backbone Formation

The saturated cyclohexane ring can be formed through the reduction of an aromatic precursor. A common industrial method for producing substituted cyclohexanones involves the catalytic hydrogenation of the corresponding phenol. nih.govgoogle.com

For the target molecule, this pathway would involve:

Hydrogenation of Cumene (B47948): The catalytic hydrogenation of cumene (isopropylbenzene) over a suitable catalyst like rhodium or ruthenium can produce isopropylcyclohexane (B1216832).

Functionalization: The non-activated C-H bonds of isopropylcyclohexane are difficult to functionalize directly. A more practical approach starts with 4-isopropylphenol (B134273).

Hydrogenation of 4-Isopropylphenol: Catalytic hydrogenation of 4-isopropylphenol yields 4-isopropylcyclohexanol. google.com

Oxidation and Conversion: The resulting 4-isopropylcyclohexanol is then oxidized to 4-isopropylcyclohexanone using an oxidizing agent like a chromium-based reagent or, for a greener process, oxygen-containing gas with a catalyst. google.com The ketone is then converted to the nitrile as described in section 2.1.3.

Stereoselective Synthesis Approaches

The presence of substituents at the C1 and C4 positions of the cyclohexane ring introduces the possibility of cis-trans isomerism. wikipedia.org The isopropyl and nitrile groups can be on the same side of the ring (cis) or on opposite sides (trans). The control of this stereochemistry is a crucial aspect of the synthesis.

Control of cis/trans Isomerism in Cyclohexane Systems

The relative orientation of the substituents in 1,4-disubstituted cyclohexanes is determined by the synthetic route and reaction conditions. wikipedia.orgyoutube.com The stereochemical outcome is often governed by whether the reaction proceeds through a thermodynamically or kinetically controlled pathway.

Thermodynamic vs. Kinetic Control: In many reactions, the trans isomer, where both large substituents can occupy equatorial positions in the stable chair conformation, is the thermodynamically more stable product. Reactions that allow for equilibration will favor the trans isomer. Kinetically controlled reactions, however, may yield a higher proportion of the cis isomer depending on the transition state energetics.

Stereochemistry of Precursors: The stereochemistry of the final product is often dictated by the stereochemistry of the starting material. For instance, if starting from a specific isomer of 4-isopropylcyclohexanol, a subsequent SN2 reaction to introduce the nitrile group will proceed with an inversion of configuration at C1. If a cis-alcohol is used, a trans-nitrile will be the major product, and vice-versa.

Reduction of Ketones: The reduction of 4-isopropylcyclohexanone to 4-isopropylcyclohexanol can produce a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of reducing agent. Bulky reducing agents tend to attack from the less hindered (equatorial) face, leading to the axial alcohol (which would be the cis isomer if the isopropyl group is equatorial). Less bulky agents may favor the formation of the more stable equatorial alcohol (trans isomer). This stereocontrol in the alcohol intermediate can then be transferred to the final nitrile product.

Stereoselective Additions: The steric bulk of the existing isopropyl group can influence the stereoselectivity of reactions at C1. researchgate.net For example, in the formation of the cyanohydrin from 4-isopropylcyclohexanone, the cyanide ion will preferentially attack from one face of the carbonyl group over the other, leading to a mixture of diastereomeric cyanohydrins, which can then be separated or used as a mixture in subsequent steps.

Chiral Induction and Enantioselective Synthesis

The creation of specific stereoisomers of this compound, a compound with chiral centers, necessitates the use of asymmetric synthesis techniques. While direct enantioselective synthesis of this specific molecule is not extensively documented, the principles of chiral induction in cyclohexane systems are well-established and can be applied. The primary challenge lies in controlling the stereochemistry at the C1 and C4 positions of the cyclohexane ring.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex cyclic molecules. nih.gov Chiral catalysts, such as amino-squaramides, can facilitate one-pot Michael–Michael–1,2-addition sequences to construct highly functionalized cyclohexanes with excellent stereoselectivity (greater than 30:1 diastereomeric ratio and 96–99% enantiomeric excess). nih.gov These methods often employ chiral amine catalysts that activate substrates through the formation of enamine or iminium ions. nih.gov Another strategy involves the desymmetrization of prochiral cyclohexadienones using ene-reductases, which can generate valuable quaternary stereocenters with high enantioselectivity (up to >99% ee). nih.gov

The construction of quaternary carbon stereocenters, such as the C1 position in the target molecule when substituted, is a significant synthetic challenge. nih.gov Advanced catalytic methods, including Michael additions, dearomative cyclizations, and α-arylations, have been developed to install these motifs with high enantioselectivity. nih.gov For related structures, the use of chiral auxiliaries, such as Evans' auxiliaries, has proven effective in guiding the stereochemical outcome of reactions. researchgate.net Furthermore, palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) is a powerful method for setting the stereochemistry in cyclic systems. organic-chemistry.org

Reaction Conditions and Yield Optimization

The efficiency and yield of the synthesis of this compound are highly dependent on the careful selection of catalysts, reagents, solvents, and reaction parameters such as temperature and pressure.

Catalyst Systems and Reagents

The introduction of the nitrile group is a critical step. A variety of cyanating reagents are available for use in organic synthesis. tcichemicals.com Traditional methods often involve the use of highly toxic reagents like potassium cyanide or copper(I) cyanide. tcichemicals.com Modern approaches have focused on developing safer and more efficient catalyst systems.

Palladium-catalyzed cyanation of aryl and heteroaryl halides has become a common method, utilizing cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov These reactions often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov For the cyanation of alkyl substrates, electrophilic cyanation reagents are an alternative. researchgate.nettcichemicals.com Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can serve as an electrophilic cyanide source. researchgate.net Another approach is the use of cyanide-ion sources that are less toxic than traditional cyanides, such as benzyl (B1604629) thiocyanate, ethyl cyanoacetate, and acetone (B3395972) cyanohydrin. tcichemicals.com

For the construction of the substituted cyclohexane backbone, Grignard reagents are often employed to introduce the isopropyl group. tcichemicals.com The reaction of a suitable cyclohexanone precursor with an isopropyl Grignard reagent is a common strategy.

The table below summarizes various cyanating reagents and their applications.

| Reagent Category | Specific Reagent | Application |

| Traditional Cyanides | Potassium Cyanide, Copper(I) Cyanide | Nucleophilic substitution of halides |

| Palladium Catalysis Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd-catalyzed cyanation of aryl/heteroaryl halides nih.gov |

| Electrophilic Cyanide Source | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic cyanation of various nucleophiles researchgate.net |

| Safer Cyanide-Ion Sources | Acetone Cyanohydrin, Benzyl Thiocyanate | Direct cyanation of various substrates tcichemicals.com |

Solvent Selection and Effects on Reactivity

The choice of solvent plays a crucial role in the solubility of reagents, reaction rates, and sometimes the selectivity of the reaction. In palladium-catalyzed cyanations, solvent systems such as a mixture of dioxane and water are often used. nih.gov For organocatalytic reactions, halogenated solvents have been shown to be effective. researchgate.net

In syntheses involving Grignard reagents, anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF) are standard to prevent the quenching of the organometallic reagent. The solvent can also influence the aggregation state and reactivity of organometallic species.

Temperature and Pressure Considerations

Reaction temperature is a critical parameter to control. For instance, in palladium-catalyzed cyanations, temperatures around 120°C may be required for catalyst pre-incubation to form the active catalytic species. nih.gov In contrast, some organocatalytic reactions can proceed at room temperature. nih.gov

Hydrogenation reactions, which might be used to reduce a precursor like an aromatic ring, are often conducted under pressure. A Chinese patent describes the hydrogenation of pyromellitic acid ester in a fixed-bed reactor at a pressure of 4 MPa and a temperature of 150°C. google.com The specific temperature and pressure will depend on the substrate and the catalyst used. For many laboratory-scale reactions, atmospheric pressure is sufficient.

Industrial Production Methodologies

For the large-scale synthesis of this compound, considerations of cost, safety, efficiency, and environmental impact are paramount. Industrial processes often favor continuous-flow reactions over batch processes.

Patents for related compounds provide insight into industrial-scale operations. For example, a method for preparing 1,2,4,5-cyclohexanetetracarboxylic dianhydride involves the hydrogenation of the corresponding aromatic ester in a fixed-bed reactor, allowing for continuous production and prolonging catalyst life. google.com The synthesis of 4-isopropylresorcinol on an industrial scale involves catalytic hydrogenation as a key step. google.com

The synthesis of cyclohexanecarbonitrile (B123593) derivatives on an industrial scale may involve the use of Grignard reagents and alkylating agents, with careful control of reaction conditions to improve yield and reduce by-product formation. tcichemicals.com A key finding in one patent was that adding the Grignard reagent to a mixture of the cyclohexanecarbonitrile precursor and the alkylating agent, rather than pre-mixing the Grignard and the precursor, led to improved yields. tcichemicals.com

The table below outlines some considerations for industrial production.

| Factor | Industrial Approach | Example/Rationale |

| Process Type | Continuous-flow reaction | Allows for better control, safety, and efficiency over large-scale batch processes. google.com |

| Catalysis | Heterogeneous catalysts in fixed-bed reactors | Facilitates catalyst separation and recycling, prolonging catalyst life. google.com |

| Reagent Handling | Optimized addition order | Adding a Grignard reagent to a mixture of substrate and alkylating agent can improve yield. tcichemicals.com |

| Safety & Environment | Use of less toxic reagents | Moving away from highly toxic cyanide salts to safer alternatives. tcichemicals.com |

| Purity | High-purity starting materials | Ensures the final product meets the required specifications for subsequent applications. google.com |

Chemical Reactivity and Transformation Pathways of 4 Propan 2 Yl Cyclohexane 1 Carbonitrile

Reactions Involving the Carbonitrile Functional Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group makes the carbon atom electrophilic, rendering it susceptible to attack by nucleophiles. This characteristic is central to many of the reactions involving this functional group.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages, first yielding an amide, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk This process can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. chemguide.co.uk The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.comlumenlearning.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate. Continued heating in the acidic medium then hydrolyzes the amide to the corresponding carboxylic acid and an ammonium salt. chemistrysteps.comlibretexts.org

In a basic medium, a hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can undergo further hydrolysis under basic conditions to yield a carboxylate salt and ammonia (B1221849). chemguide.co.ukchemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent step. libretexts.org

Table 1: Hydrolysis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile

| Reagents | Intermediate Product | Final Product |

|---|---|---|

| H₃O⁺, Δ | 4-(Propan-2-yl)cyclohexane-1-carboxamide | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid |

The carbon-nitrogen triple bond of the nitrile group can be reduced to a primary amine through the addition of hydrogen. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uk

Reduction with lithium aluminum hydride involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion. jove.com A second hydride ion then attacks the imine anion, resulting in a dianion. jove.com Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine. chemguide.co.ukjove.com This reaction is typically carried out in an ethereal solvent like diethyl ether. chemguide.co.uk While LiAlH₄ is effective, sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles on its own. masterorganicchemistry.com

Catalytic hydrogenation is another common method for the reduction of nitriles. chemguide.co.uk This process involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction is typically conducted at elevated temperature and pressure. chemguide.co.uk

Table 2: Reduction of this compound

| Reagents | Product |

|---|

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents. This reaction provides a valuable method for the formation of ketones. masterorganicchemistry.comchemistrysteps.com

The reaction begins with the nucleophilic addition of the Grignard reagent to the carbon of the nitrile, which breaks the pi bond and forms an imine salt intermediate. libretexts.org This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com The addition of aqueous acid hydrolyzes the imine salt to an imine, which is then further hydrolyzed to a ketone. jove.com A key feature of this reaction is that the organometallic reagent adds only once to the nitrile, as a second addition to the negatively charged imine intermediate is unfavorable. chemistrysteps.com

Table 3: Reaction of this compound with a Grignard Reagent

| Reagents | Intermediate | Final Product |

|---|

Reactions of the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a saturated hydrocarbon and is generally less reactive than the nitrile functional group. However, with an appropriate leaving group on the ring, it can undergo elimination reactions.

For an elimination reaction to occur on the cyclohexane ring, a suitable leaving group, such as a halide, must be present. The following discussion assumes the presence of such a leaving group on the cyclohexane ring of a derivative of this compound.

The E2 (bimolecular elimination) mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming a double bond. lumenlearning.com A critical stereochemical requirement for the E2 reaction in cyclohexane systems is that the proton being removed and the leaving group must be in an anti-periplanar arrangement. libretexts.orgmasterorganicchemistry.com This geometry is achieved when both the proton and the leaving group are in axial positions. masterorganicchemistry.comchemistrysteps.comkhanacademy.org

The rate of the E2 reaction is influenced by the stability of the chair conformation in which the leaving group is axial. chemistrysteps.com If a bulky substituent, such as the isopropyl group in this molecule, is forced into an axial position to allow the leaving group to be axial, the conformation will be less stable, and the reaction rate may be slower. chemistrysteps.comkhanacademy.org

When an elimination reaction can result in the formation of more than one constitutional isomer of the alkene, the regioselectivity of the reaction becomes important. lumenlearning.com Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene. masterorganicchemistry.comchemistrysteps.com

However, in the context of E2 reactions of substituted cyclohexanes, the stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group can override Zaitsev's rule. msu.edulibretexts.org The elimination will only occur if there is an axial proton on a carbon adjacent to the carbon with the axial leaving group. chemistrysteps.compatnawomenscollege.in If the axial proton that would lead to the Zaitsev product is not available, the reaction will proceed to form the less substituted alkene (the Hofmann product), provided there is an available axial proton that can lead to its formation. msu.educhadsprep.com The use of a sterically hindered base can also favor the formation of the Hofmann product. chemistrysteps.com

Table 4: Factors Influencing Regioselectivity in E2 Reactions of Substituted Cyclohexanes

| Factor | Favors Zaitsev Product | Favors Hofmann Product |

|---|---|---|

| Base | Sterically unhindered base | Sterically hindered (bulky) base |

| Stereochemistry | Availability of an axial β-hydrogen leading to the more substituted alkene | Lack of an available axial β-hydrogen to form the Zaitsev product, but availability of one for the less substituted alkene |

Addition Reactions to Unsaturated Derivatives

Unsaturated derivatives of this compound, such as those containing an α,β-double bond relative to the nitrile group, are susceptible to nucleophilic addition reactions. The conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group activates the β-carbon, making it electrophilic. This allows for two primary modes of nucleophilic attack: direct (1,2-addition) and conjugate (1,4-addition or Michael addition). libretexts.orglibretexts.org

The outcome of the reaction is largely dictated by the nature of the nucleophile. "Hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, attacking the more electrophilic carbon of the nitrile group. In contrast, "soft" nucleophiles, including cuprates (Gilman reagents), enamines, and malonates, preferentially undergo 1,4-addition to the β-carbon. libretexts.org This conjugate addition results in the formation of a new carbon-carbon bond at the β-position, leading to a more substituted cyclohexane ring. The initial product of 1,4-addition is an enolate intermediate, which is subsequently protonated to yield the saturated nitrile.

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated this compound Derivatives

| Nucleophile Type | Predominant Reaction Pathway | Resulting Product Class |

| Organocuprates (Gilman Reagents) | 1,4-Addition (Conjugate) | β-Substituted Nitrile |

| Malonate Esters | 1,4-Addition (Conjugate) | β-Substituted Nitrile |

| Grignard Reagents | 1,2-Addition (Direct) | Ketimine (after hydrolysis) |

| Organolithium Reagents | 1,2-Addition (Direct) | Ketimine (after hydrolysis) |

Derivatization Strategies and Functional Group Interconversions

Modification of the Isopropyl Group

The isopropyl group of this compound offers a site for synthetic modification, primarily through reactions involving its C-H bonds. The tertiary hydrogen atom on the isopropyl group is particularly susceptible to abstraction due to the stability of the resulting tertiary radical.

Free-radical halogenation, using reagents such as N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at this tertiary position. wordpress.comyoutube.comucr.edu This functionalization provides a handle for subsequent nucleophilic substitution or elimination reactions, allowing for the introduction of a variety of other functional groups.

Furthermore, advances in C-H activation and functionalization offer more direct methods for modifying the isopropyl group. researchgate.net Transition metal-catalyzed reactions can facilitate the introduction of new carbon-carbon or carbon-heteroatom bonds at the typically inert C-H positions, although selectivity between the various C-H bonds of the molecule can be a challenge. mdpi.com

Transformations of the Cyclohexane Ring Hydrogens

The cyclohexane ring possesses multiple secondary and tertiary C-H bonds that can be functionalized. Non-selective methods like free-radical halogenation in the presence of UV light can lead to a mixture of halogenated products. masterorganicchemistry.com However, the selectivity can be influenced by the reaction conditions and the halogenating agent used. Bromination is generally more selective than chlorination for abstracting the most substituted hydrogen. youtube.comucr.edu

Directed C-H activation provides a more controlled approach to functionalizing the cyclohexane ring. researchgate.net While the nitrile group itself can act as a directing group in some catalytic systems, its linear geometry often favors functionalization at positions meta to the point of attachment on an aromatic ring, a principle that can be conceptually extended to cyclic systems with certain catalysts. nih.gov These advanced methods can enable the site-selective introduction of functional groups, leading to specific stereoisomers based on the catalyst and directing group employed. researchgate.net

Table 2: Potential Functionalization Reactions of the Alkyl Moieties

| Reaction Type | Reagents | Target Site | Potential Product |

| Free-Radical Bromination | NBS, AIBN | Isopropyl tertiary C-H | 4-(2-Bromo-propan-2-yl)cyclohexane-1-carbonitrile |

| Free-Radical Chlorination | Cl₂, hv | Cyclohexane C-H, Isopropyl C-H | Mixture of chlorinated isomers |

| Catalytic C-H Oxidation | Mn or Fe catalysts, H₂O₂ | Cyclohexane C-H | Hydroxylated derivatives |

Protection and Deprotection Reactions for Amine Precursors

The nitrile group of this compound can be readily reduced to a primary amine, 4-(propan-2-yl)cyclohexyl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine is a versatile functional group but may require protection during subsequent synthetic steps to prevent unwanted side reactions.

Common protecting groups for primary amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable under a wide range of conditions but can be easily removed with acid. The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.

The choice of protecting group depends on the specific reaction conditions planned for other parts of the molecule. An effective protecting group strategy involves its selective introduction and removal in high yield, without affecting other functional groups.

Table 3: Common Protecting Groups for the Amine Derivative

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

Stereochemical Aspects and Conformational Dynamics

Conformational Analysis of the Cyclohexane (B81311) Ring

The cyclohexane ring is not a planar structure. To alleviate angle and torsional strain, it adopts a puckered three-dimensional structure, with the chair conformation being the most stable. wikipedia.orglibretexts.org

The most energetically favorable conformation for cyclohexane is the chair conformation, which is virtually free of ring strain, with bond angles close to the ideal tetrahedral angle of 109.5°. libretexts.org At room temperature, cyclohexane undergoes a rapid interconversion between two equivalent chair conformations, a process known as ring flipping. libretexts.org This process involves the partial rotation of C-C bonds, causing all axial bonds to become equatorial and all equatorial bonds to become axial. wikipedia.orglibretexts.org The energy barrier for this ring flip is approximately 10-11 kcal/mol (about 45 kJ/mol), a barrier easily overcome by the thermal energy available at room temperature, leading to millions of interconversions per second. libretexts.orgdavuniversity.orgmasterorganicchemistry.com

In a chair conformation, the twelve hydrogen atoms (or substituents) on a cyclohexane ring are not equivalent. Six of them are oriented parallel to the principal axis of the ring and are termed axial, while the other six are located around the "equator" of the ring and are termed equatorial. libretexts.org When a substituent is present on the ring, the two chair conformers resulting from a ring flip are no longer equal in energy. libretexts.orgpressbooks.pub Generally, a substituent prefers the more spacious equatorial position to minimize steric hindrance with other axial substituents. libretexts.orgfiveable.me

This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position. The isopropyl group has a significant A-value, indicating a strong preference for the equatorial position to avoid 1,3-diaxial interactions. fiveable.memasterorganicchemistry.com The cyano group, being smaller, has a lower A-value.

Table 1: A-Values for Selected Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CN (Cyano) | ~0.25 researchgate.net |

| -CH(CH₃)₂ (Isopropyl) | 2.15 - 2.2 masterorganicchemistry.comlibretexts.org |

This table presents the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring.

The considerably larger A-value of the isopropyl group compared to the cyano group dictates that in the most stable conformation of 4-(propan-2-yl)cyclohexane-1-carbonitrile, the isopropyl group will predominantly occupy an equatorial position. fiveable.me

Isomerism of this compound

The presence of two substituents on the cyclohexane ring in this compound leads to the possibility of stereoisomerism.

Due to the restricted rotation around the carbon-carbon bonds of the cyclohexane ring, 1,4-disubstituted cyclohexanes can exist as cis and trans diastereomers. wikipedia.orgyoutube.com

In the cis isomer, both the isopropyl and cyano groups are on the same side of the ring (both pointing up or both pointing down). pressbooks.pub In a chair conformation, this arrangement necessitates that one substituent is in an axial position and the other is in an equatorial position. libretexts.orgspectrumchemical.com

In the trans isomer, the substituents are on opposite sides of the ring (one up, one down). pressbooks.pub This allows for a conformation where both the isopropyl and cyano groups can occupy equatorial positions, or alternatively, both can be in axial positions. libretexts.orgspectrumchemical.com

Given the strong preference for bulky groups to be in the equatorial position, the trans isomer, which can adopt a di-equatorial conformation, is significantly more stable than the cis isomer, which must have one substituent in the less favorable axial position. libretexts.org The di-axial conformation of the trans isomer is highly unstable due to severe steric strain. spectrumchemical.com

While this compound itself does not have a chiral center in the traditional sense (a carbon atom with four different substituents), the cis and trans isomers are diastereomers of each other. masterorganicchemistry.com Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edubyjus.com

For a molecule to be chiral, it must be non-superimposable on its mirror image. masterorganicchemistry.com In the case of 1,4-disubstituted cyclohexanes like this compound, neither the cis nor the trans isomer is chiral. Both isomers possess a plane of symmetry and are therefore achiral and cannot have enantiomers.

Assigning R/S configurations according to the Cahn-Ingold-Prelog priority rules is used for chiral centers. stackexchange.comyoutube.com Since there are no chiral carbons in this compound, R/S notation is not applicable to the individual carbon atoms of the cyclohexane ring.

Influence of Stereochemistry on Reactivity and Selectivity in Cyclohexane Systems

The stereochemical arrangement of substituents on a cyclohexane ring has a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions. spcmc.ac.in The accessibility of the reacting center is often dictated by whether the substituent is in an axial or equatorial position.

Equatorially positioned groups are generally more sterically accessible to attacking reagents than axially positioned groups, which are shielded by the two other axial substituents on the same side of the ring (1,3-diaxial interactions). spcmc.ac.inyoutube.com This difference in steric hindrance can lead to significant differences in reaction rates. For example, in reactions like saponification of esters or oxidation of alcohols on a cyclohexane ring, the equatorial isomer typically reacts faster than the axial isomer. spcmc.ac.in

In reactions involving the formation of a new stereocenter on a substituted cyclohexane ring, the existing stereochemistry will often direct the incoming group to the less sterically hindered position, a phenomenon known as stereoselectivity. For instance, the reduction of a ketone on a cyclohexane ring will preferentially lead to the formation of the alcohol where the hydroxyl group is in the more stable equatorial position. The bulky isopropyl group in this compound would be expected to exert a strong directing effect in such reactions, favoring the formation of products where a new substituent at another position on the ring is introduced in a way that minimizes steric strain. nih.gov

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Mechanisms (e.g., Concerted vs. Stepwise)

Chemical reactions can proceed through various mechanisms, broadly categorized as either concerted or stepwise. ucla.eduyoutube.com A concerted reaction occurs in a single step where all bond-breaking and bond-forming processes happen simultaneously. quora.com Conversely, a stepwise reaction involves two or more distinct steps, characterized by the formation of one or more reactive intermediates. ucla.eduyoutube.com The elucidation of which pathway is operative for a given transformation of 4-(propan-2-yl)cyclohexane-1-carbonitrile is critical for predicting reaction outcomes and optimizing conditions.

Hydrolysis of this compound: The hydrolysis of nitriles to carboxylic acids is a cornerstone transformation. This process, whether under acidic or basic conditions, is generally accepted to proceed through a stepwise mechanism . chemguide.co.ukorganicchemistrytutor.comchemistrysteps.com

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. organicchemistrytutor.comyoutube.com This is followed by the nucleophilic attack of a water molecule. A series of proton transfers then leads to the formation of an amide intermediate. organicchemistrytutor.comlibretexts.org This amide subsequently undergoes further hydrolysis in a second stepwise process to yield the corresponding carboxylic acid and an ammonium ion. organicchemistrytutor.comyoutube.com

In a basic medium, the reaction commences with the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. organicchemistrytutor.comyoutube.com This is a more direct pathway to the initial intermediate due to the stronger nucleophilicity of the hydroxide ion compared to water. organicchemistrytutor.com The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.comlibretexts.org Similar to the acidic pathway, this amide intermediate is then hydrolyzed in a subsequent stepwise fashion to the carboxylate salt, which upon acidification, yields the carboxylic acid. organicchemistrytutor.comyoutube.com

Reduction of this compound: The reduction of nitriles to primary amines is another fundamental reaction. This transformation, typically achieved through catalytic hydrogenation or with metal hydrides, also follows a stepwise mechanism . The generally accepted pathway involves the initial addition of a hydride or hydrogen atom to the carbon-nitrogen triple bond to form an imine intermediate. acsgcipr.org This imine is then further reduced to the primary amine. acsgcipr.org The formation of secondary and tertiary amines as byproducts can occur through the reaction of the initially formed primary amine with the imine intermediate, highlighting the stepwise nature of the process. acsgcipr.org

Role of Intermediates in Reaction Pathways

In the hydrolysis of this compound, the key intermediate is the corresponding amide , 4-(propan-2-yl)cyclohexane-1-carboxamide. chemguide.co.ukorganicchemistrytutor.com Under milder basic conditions, it is sometimes possible to isolate this amide as the final product. organicchemistrytutor.com However, under more vigorous acidic or basic conditions, the amide is merely a stepping stone towards the final carboxylic acid. organicchemistrytutor.com The initial nucleophilic attack in basic hydrolysis leads to an anionic intermediate, which is then protonated to an imidic acid, another transient species on the path to the amide. chemistrysteps.comlibretexts.org

For the reduction of this compound, the central intermediate is the imine , 1-(4-(propan-2-yl)cyclohexyl)methanimine. acsgcipr.org The formation and subsequent reactivity of this imine are crucial. Its susceptibility to further reduction leads to the desired primary amine, while its reaction with the amine product can lead to undesired secondary and tertiary amine byproducts. acsgcipr.org In some biological nitrile reduction reactions, a covalent thioimide adduct has been identified as a key intermediate. nih.gov

Transition State Analysis and Energy Profiles

Computational chemistry provides powerful tools for elucidating transition state structures and calculating the energy profiles of reaction mechanisms. researchgate.netnih.govsmu.eduamacad.org For the hydrolysis of a nitrile, the transition state for the initial nucleophilic attack would involve the partial formation of the bond between the nucleophile (water or hydroxide) and the nitrile carbon, and a partial breaking of the carbon-nitrogen pi bonds. The energy profile of a stepwise reaction, such as nitrile hydrolysis, would show distinct peaks for each transition state, with valleys representing the energy of the intermediates. youtube.com

Kinetics and Thermodynamics of Relevant Reactions

Thermodynamics deals with the energy changes that occur during a reaction. The hydrolysis of nitriles to their corresponding carboxylic acids and ammonia (B1221849) is a thermodynamically favorable process, with the equilibrium lying far to the side of the products. researchgate.net This is due to the high stability of the carboxylic acid and the release of ammonia.

| Reaction | Reactant(s) | Product(s) | ΔH° (kJ/mol) (Illustrative) | ΔG° (kJ/mol) (Illustrative) |

| Hydrolysis | This compound + 2 H₂O | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid + NH₃ | -50 to -70 | Highly Negative |

| Reduction | This compound + 2 H₂ | (4-(Propan-2-yl)cyclohexyl)methanamine | -150 to -180 | Highly Negative |

The reduction of nitriles to amines is also a highly exothermic and exergonic reaction, driven by the formation of strong C-H and N-H bonds. acsgcipr.org The kinetics of catalytic hydrogenation are complex and depend on the catalyst, solvent, temperature, and hydrogen pressure.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4-(propan-2-yl)cyclohexane-1-carbonitrile, are not available in the public scientific literature reviewed. Such data would be crucial for the complete structural assignment of the molecule, including the determination of the stereochemical relationship between the isopropyl and nitrile substituents (cis/trans isomerism) by analyzing the chemical shifts and coupling constants of the cyclohexyl ring protons.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

A detailed mass spectrum and fragmentation analysis for this compound are not publicly available. This analysis would be essential for confirming the molecular weight of the compound and for proposing fragmentation pathways that would support the assigned structure. Key fragments would be expected from the loss of the isopropyl group, the nitrile group, and various cleavages of the cyclohexane (B81311) ring.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

No published X-ray crystallographic data for this compound could be found. X-ray crystallography would provide definitive proof of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the precise conformation of the cyclohexane ring. It would also reveal any significant intermolecular interactions, such as dipole-dipole interactions involving the nitrile group, which influence the crystal packing.

Role As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The reactivity of the nitrile group (-C≡N) is central to the role of 4-(propan-2-yl)cyclohexane-1-carbonitrile as a precursor. This functional group can undergo a wide array of chemical transformations, allowing for its conversion into other valuable functionalities. These reactions open pathways to a diverse range of more complex molecules.

The hydrolysis of the nitrile group, under either acidic or basic conditions, yields a carboxylic acid. This transformation converts this compound into 4-(propan-2-yl)cyclohexane-1-carboxylic acid, a key intermediate for the synthesis of esters and amides, which are prevalent in pharmaceuticals and other bioactive compounds.

Reduction of the nitrile group offers another avenue for molecular elaboration. Catalytic hydrogenation or reduction with potent reducing agents like lithium aluminum hydride (LiAlH4) transforms the nitrile into a primary amine, 4-(propan-2-yl)cyclohexan-1-yl)methanamine. This primary amine can then serve as a nucleophile in various reactions to introduce the 4-isopropylcyclohexylmethyl moiety into larger molecules.

Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a direct method for the synthesis of ketones. This reaction allows for the formation of a new carbon-carbon bond, significantly increasing the molecular complexity in a single step.

The versatility of this compound as a precursor is further highlighted by the synthesis of related compounds. For instance, the corresponding aldehyde, 4-(propan-2-yl)cyclohexane-1-carbaldehyde, serves as a crucial intermediate that can participate in various reactions, including aldol (B89426) condensations and reductions, to form larger organic molecules.

Scaffold for Novel Chemical Entity Synthesis

In the design and synthesis of new chemical entities, particularly in the field of medicinal chemistry, the molecular scaffold plays a pivotal role in defining the three-dimensional arrangement of functional groups and influencing the compound's biological activity and pharmacokinetic properties. The 4-(propan-2-yl)cyclohexyl moiety of this compound provides a non-planar, rigid scaffold that can be strategically employed in drug design.

The substitution of an aromatic ring with a cyclohexyl ring has been shown to be an effective strategy for improving the pharmacokinetic profile of drug candidates. This modification can lead to enhanced solubility, metabolic stability, and oral bioavailability. The isopropyl group on the cyclohexane (B81311) ring further contributes to the lipophilicity of the scaffold, which can be crucial for interactions with biological targets.

A closely related compound, 1-amino-4-(propan-2-yl)cyclohexane-1-carbonitrile, is described as a versatile small molecule scaffold, underscoring the utility of this substituted cyclohexane ring system in the generation of diverse molecular libraries for drug discovery. biosynth.com The presence of the nitrile group in this compound provides a handle for the attachment of various pharmacophores and functional groups, allowing for the systematic exploration of the chemical space around the scaffold.

The application of similar cyclohexane-based scaffolds is evident in the development of potent and selective neuropeptide Y Y5-receptor antagonists, where a cyclohexyl ring was used to replace an aryl ring, leading to improved drug-like properties.

Applications in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex target molecules. amazonaws.comscitepress.orgleah4sci.com It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. This compound and its derivatives can be valuable synthons in this analytical process.

When a target molecule contains the 4-(propan-2-yl)cyclohexyl moiety, a retrosynthetic disconnection can lead back to this compound or a related derivative as a potential starting material. The nitrile group represents a versatile functional group that can be retrosynthetically derived from an amine, a carboxylic acid, or an amide, providing multiple synthetic routes to explore.

For example, if a target molecule contains a primary amine attached to a 4-(propan-2-yl)cyclohexyl group, a valid retrosynthetic step would be the disconnection of the C-N bond, identifying the corresponding nitrile as a precursor. Similarly, a carboxylic acid or an amide functionality on this scaffold can be traced back to the nitrile through retrosynthetic hydrolysis.

Environmental Fate and Degradation Pathways

Biotransformation Pathways

Microorganisms play a crucial role in the degradation of organic compounds in the environment. The biotransformation of 4-(propan-2-yl)cyclohexane-1-carbonitrile is expected to proceed primarily through the enzymatic hydrolysis of the nitrile group. nih.govdntb.gov.uamdpi.comnih.govresearchgate.net Fungi and bacteria are known to produce enzymes capable of metabolizing cyclic compounds and nitriles. nih.govdntb.gov.uanih.gov

The primary enzymatic pathways for nitrile degradation are:

Nitrile hydratase: This enzyme catalyzes the hydration of the nitrile to the corresponding amide, 4-(propan-2-yl)cyclohexane-1-carboxamide.

Amidase: The resulting amide can be further hydrolyzed by an amidase to produce 4-(propan-2-yl)cyclohexane-1-carboxylic acid and ammonia (B1221849). chemistrysteps.comyoutube.comyoutube.com

Nitrilase: This enzyme can directly hydrolyze the nitrile to the carboxylic acid and ammonia in a single step.

Additionally, microbial oxidation of the alkyl and cycloalkyl portions of the molecule can occur, leading to hydroxylated and ketonic derivatives. For instance, fungal strains have been shown to hydroxylate cyclohexane (B81311) rings at various positions. nih.govmdpi.comnih.gov

Table 2: Key Enzymes and Products in Biotransformation

| Enzyme | Reaction | Primary Product |

|---|---|---|

| Nitrile Hydratase | Hydration of nitrile | 4-(Propan-2-yl)cyclohexane-1-carboxamide |

| Amidase | Hydrolysis of amide | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid |

| Nitrilase | Direct hydrolysis of nitrile | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid |

Electrochemical Degradation Routes

Electrochemical methods can be employed for the degradation of persistent organic pollutants. The electrochemical degradation of this compound can proceed through either oxidation at the anode or reduction at the cathode.

Anodic Oxidation: At the anode, the compound can be directly oxidized, or it can be degraded by electrochemically generated reactive species like hydroxyl radicals. This process can lead to the cleavage of the C-C bonds in the cyclohexane ring and the isopropyl group, as well as the transformation of the nitrile group, ultimately leading to mineralization (conversion to CO₂, water, and inorganic ions).

Cathodic Reduction: At the cathode, the nitrile group can be reduced to a primary amine, forming 4-(propan-2-yl)cyclohexan-1-yl)methanamine. libretexts.orglibretexts.org This transformation significantly alters the chemical properties of the molecule, making it more amenable to further degradation.

The efficiency and product distribution of electrochemical degradation depend on various factors, including the electrode material, applied potential, and the composition of the electrolyte. researchgate.net

In Silico Prediction of Degradation Pathways

Computational models are valuable tools for predicting the environmental fate of chemicals when experimental data is scarce. nih.govnih.govresearchgate.netresearchgate.netscispace.com

Software programs known as chemical transformation engines, such as Zeneth, can predict the degradation products of a molecule under various environmental conditions. lhasalimited.orgresearchgate.netacs.orglhasalimited.orgnih.gov These programs utilize a knowledge base of known chemical reactions and degradation pathways to predict the likely transformation products of a query molecule.

For this compound, a chemical transformation engine would likely predict the following degradation pathways based on its functional groups and structure:

Hydrolysis: The nitrile group is predicted to hydrolyze to the corresponding carboxylic acid, 4-(propan-2-yl)cyclohexane-1-carboxylic acid, likely proceeding through an amide intermediate. chemistrysteps.comyoutube.comyoutube.com

Oxidation: The model would predict oxidation at the tertiary carbon of the isopropyl group and at various positions on the cyclohexane ring, leading to the formation of alcohols and ketones.

Photodegradation: Predictions for photodegradation would likely involve reactions with photochemically generated reactive oxygen species, leading to a variety of oxidized products.

Table 3: Predicted Degradation Products from an In Silico Model

| Degradation Condition | Predicted Transformation | Major Predicted Product(s) |

|---|---|---|

| Hydrolysis (Acidic/Basic) | Hydrolysis of the nitrile group | 4-(Propan-2-yl)cyclohexane-1-carboxylic acid, 4-(Propan-2-yl)cyclohexane-1-carboxamide |

| Oxidation | Oxidation of the alkyl-substituted ring | Hydroxylated and ketonic derivatives |

Knowledge Base Development for Degradation Prediction

The development of a robust knowledge base is fundamental to predicting the environmental degradation of chemical compounds like this compound. In the absence of specific experimental data for this compound, predictive models rely on information from structurally similar chemicals and known biotransformation pathways. This approach involves analyzing the degradation of the molecule's core structures: the substituted cyclohexane ring and the nitrile functional group.

The prediction of a compound's biodegradation pathway can be approached using computational frameworks. These systems utilize a set of generalized enzyme reaction rules to generate potential biodegradation routes for xenobiotics. nih.gov By inputting a target compound, these frameworks can produce a network of possible reactions and intermediate products, offering insights into thermodynamically feasible degradation pathways. nih.gov

Degradation of the Cyclohexane Moiety

The cyclohexane ring, particularly when alkyl-substituted, is a common feature in environmental contaminants originating from crude oil. researchgate.net The biodegradation of n-alkylcyclohexanes has been observed in various microorganisms. A primary degradation mechanism involves the oxidation of the alkyl side chain, a process known as β-oxidation. nih.gov This series of reactions leads to the formation of cyclohexanecarboxylic acid as a key intermediate. nih.gov

Further transformation of cyclohexanecarboxylic acid can occur through different routes depending on the microorganisms present. Some bacteria are capable of converting cyclohexanecarboxylic acid to 1-cyclohexene-1-carboxylic acid, which can then be aromatized to benzoic acid. nih.gov In other instances, it may be metabolized to 4-hydroxybenzoic acid. nih.gov The ultimate fate of these intermediates is typically entry into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization.

It is noteworthy that some bacterial species can utilize cycloalkanes as their sole source of carbon, while for others, a process of co-metabolism with other substrates is necessary for degradation to occur. researchgate.net

Table 1: Predicted Degradation Intermediates of the Cyclohexane Moiety

| Precursor Compound | Key Intermediate | Subsequent Product | Metabolic Fate |

| n-Alkylcyclohexanes | Cyclohexanecarboxylic acid | 1-Cyclohexene-1-carboxylic acid | Aromatization to Benzoic Acid |

| Cyclohexanecarboxylic acid | 4-Oxocyclohexanecarboxylic acid | 4-Hydroxybenzoic acid | Entry into central metabolism |

Degradation of the Nitrile Group

The nitrile group (-C≡N) is found in numerous industrial chemicals and is considered an environmental pollutant. nih.gov Microbial degradation is a significant pathway for the removal of aliphatic nitriles from the environment. nih.gov Bacteria, such as those from the genus Rhodococcus, have demonstrated the ability to utilize aliphatic nitriles as both carbon and nitrogen sources. nih.govresearchgate.net

The enzymatic breakdown of aliphatic nitriles can proceed via two primary pathways:

Nitrilase Pathway: A nitrilase enzyme directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia. nih.govresearchgate.net

Nitrile Hydratase/Amidase Pathway: This two-step process involves the hydration of the nitrile to an amide by nitrile hydratase, followed by the hydrolysis of the amide to a carboxylic acid and ammonia by an amidase. nih.govacs.org

In many cases, the degradation of aliphatic nitriles results in the transient accumulation of amides and carboxylic acids, which are then further metabolized by the microorganisms. nih.gov The efficiency of degradation can be influenced by the specific structure of the nitrile compound. nih.gov

Table 2: Enzymatic Pathways for Aliphatic Nitrile Degradation

| Pathway | Key Enzyme(s) | Initial Substrate | Intermediate Product | Final Products |

| Nitrilase Pathway | Nitrilase | Aliphatic Nitrile | - | Carboxylic Acid + Ammonia |

| Nitrile Hydratase/Amidase Pathway | Nitrile Hydratase, Amidase | Aliphatic Nitrile | Amide | Carboxylic Acid + Ammonia |

By integrating the knowledge of these distinct degradation pathways for both the cyclohexane ring and the nitrile group, a predictive model for the environmental fate of this compound can be constructed. This knowledge base suggests that the degradation would likely initiate with either the oxidation of the isopropyl group or the hydrolysis of the nitrile group, leading to a series of intermediates that can eventually be assimilated into microbial metabolic cycles.

Molecular Mechanisms of Biological Interactions Strictly Molecular Focus

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

There is currently no specific information in peer-reviewed literature that identifies the molecular targets of 4-(Propan-2-yl)cyclohexane-1-carbonitrile. In biological systems, a compound of this nature could theoretically interact with various molecular targets. The nitrile group, for instance, is known to participate in hydrogen bonding and other non-covalent interactions, which could influence its binding affinity and specificity for enzymes or receptors. However, without experimental data, any discussion of specific interactions remains speculative.

Modulation of Cellular and Metabolic Pathways

Detailed studies on how this compound modulates cellular and metabolic pathways have not been published. The following subsections outline areas where research would be necessary.

Apoptosis Induction at the Molecular Level

There is no available research to suggest that this compound induces apoptosis. A typical investigation into the molecular mechanism of apoptosis induction would involve examining the activation of caspases, the expression of Bcl-2 family proteins, and the release of cytochrome c from mitochondria. Such studies have not been conducted for this compound.

Cell Cycle Regulation Mechanisms

The effect of this compound on cell cycle regulation is unknown. Research in this area would typically involve flow cytometry analysis to determine the cell population in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound, as well as western blot analysis of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). No such data is available for this compound.

Influence on Enzyme Activity and Metabolic Processes

While it is plausible that this compound could influence enzyme activity due to its chemical structure, there are no specific studies that have investigated its effect on any particular enzyme or metabolic pathway. Research would be needed to screen the compound against a panel of enzymes to identify any inhibitory or activating effects.

Stereochemical Influence on Molecular Recognition and Binding Affinity

The stereochemistry of the this compound molecule, specifically the cis and trans isomers of the 1,4-disubstituted cyclohexane (B81311) ring, could theoretically have a significant impact on its biological activity. It has been demonstrated with other molecules containing a cyclohexyl linker that stereochemistry can fine-tune conformation and binding affinity. For example, in the context of Proteolysis Targeting Chimeras (PROTACs), the trans-cyclohexyl linker can result in a more rigid conformation compared to the more flexible cis linker, which in turn affects binding to target proteins. However, no studies have specifically investigated the stereochemical influence of this compound on molecular recognition and binding affinity.

Comparative Analysis with Structural Analogs Regarding Molecular Interaction

A comparative analysis of the molecular interactions of this compound with its structural analogs is not possible due to the lack of data on the primary compound itself. While information exists for some analogs, a meaningful comparison requires a baseline understanding of the target compound's activity. For instance, the related compound 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol has been studied for its antioxidant properties, but this is a functionally and structurally distinct molecule.

Data Tables

The following tables are included to adhere to the requested format. However, due to the lack of specific research findings, they are populated to indicate the absence of data.

Table 1: Interaction with Molecular Targets

| Target | Type | Interaction Details | Binding Affinity (Kd/IC50) |

|---|

Table 2: Modulation of Cellular Pathways

| Pathway | Effect | Key Molecules Affected |

|---|

Table 3: Comparative Analysis of Structural Analogs

| Compound | Structural Difference | Known Molecular Interaction |

|---|---|---|

| This compound | - | Data Not Available |

| Analog 1 | Data Not Available | Data Not Available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.